1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC17246257
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | 1-(dimethylamino)propan-2-yl 2,4-dimethylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H19N3O2/c1-8-6-12-14(5)10(8)11(15)16-9(2)7-13(3)4/h6,9H,7H2,1-5H3 |
| Standard InChI Key | RFUSPJBLHSQFNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)C(=O)OC(C)CN(C)C |
Introduction
Nomenclature and Structural Features
The systematic IUPAC name 1-(dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate delineates its dual-component architecture. The pyrazole ring system (1,4-dimethyl-1H-pyrazole-5-carboxylic acid) features methyl groups at positions 1 and 4, with a carboxylate ester at position 5 . The alcohol component, 1-(dimethylamino)propan-2-ol, contributes a secondary hydroxyl group and a tertiary dimethylamine functionality .
The molecular formula is deduced as C₁₁H₁₉N₃O₃, derived from the parent acid (C₆H₈N₂O₂) and alcohol (C₅H₁₃NO) with elimination of water during esterification. Key structural attributes include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, methyl-substituted at N1 and C4 positions .
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Ester Linkage: The carboxyl group of the pyrazole forms an ester bond with the hydroxyl oxygen of 1-(dimethylamino)propan-2-ol.
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Dimethylamino Branch: A -N(CH₃)₂ group attached to the propan-2-ol backbone, introducing both basicity and steric bulk .
Spectral characterization would likely reveal distinctive signals:
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¹H NMR: Methyl singlets for N1-CH₃ (δ ~3.50 ppm) and dimethylamino groups (δ ~2.20 ppm), coupled with pyrazole proton splitting patterns .
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IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm⁻¹) and hydroxyl O-H (~3450 cm⁻¹, if unreacted alcohol persists) .
Synthetic Methodologies
While no direct synthesis of this specific ester is documented, convergent strategies employing established esterification protocols can be extrapolated.
Acid Component Preparation
1,4-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS 13745-58-9) is accessible via:
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Cyclocondensation of hydrazine derivatives with β-ketoesters, followed by methylation .
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Multi-component reactions under InCl₃ catalysis, as demonstrated in pyrano[2,3-c]pyrazole syntheses .
Alcohol Component Preparation
1-(Dimethylamino)propan-2-ol (CAS 108-16-7) is commercially available but can be synthesized through:
Esterification Approaches
The ultrasound-mediated method, adapted from pyrano[2,3-c]pyrazole syntheses , offers rapid reaction times and high efficiency, leveraging cavitation effects to enhance molecular interactions.
Physicochemical Properties
Predicted properties based on constituent fragments and analogous esters:
The dimethylamino group enhances water solubility at acidic pH via protonation, while the ester and pyrazole moieties dominate lipophilicity .
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